L-Ascorbic acid 2-phosphate trisodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

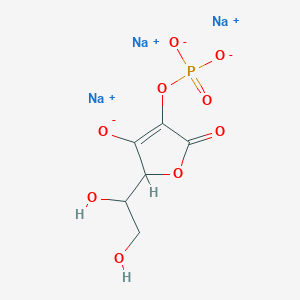

trisodium;[2-(1,2-dihydroxyethyl)-3-oxido-5-oxo-2H-furan-4-yl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9O9P.3Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2,4,7-9H,1H2,(H2,11,12,13);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWWOAFMPXPHEJ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Na3O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to L-Ascorbic Acid 2-Phosphate Trisodium Salt for Researchers and Drug Development Professionals

An Introduction to a Stabilized Form of Vitamin C for Enhanced Cellular Applications

L-Ascorbic acid 2-phosphate trisodium (B8492382) salt is a stabilized, long-acting derivative of L-ascorbic acid (Vitamin C). Its enhanced stability in aqueous solutions and cell culture media makes it an invaluable tool for a wide range of research and drug development applications where a sustained presence of ascorbic acid is crucial. This technical guide provides a comprehensive overview of its properties, mechanism of action, and key experimental applications, complete with detailed protocols and data presented for the scientific community.

Core Properties and Mechanism of Action

L-Ascorbic acid 2-phosphate trisodium salt is chemically modified at the 2-position of the ascorbate (B8700270) molecule with a phosphate (B84403) group, which protects the unstable enediol group from oxidation. This modification significantly increases its stability in solution compared to its parent compound, L-ascorbic acid.

Mechanism of Action: Cellular Conversion to Bioactive Ascorbic Acid

The biological activity of this compound salt is dependent on its enzymatic conversion to L-ascorbic acid within the cellular environment. This process is primarily mediated by endogenous phosphatases, such as alkaline phosphatase, that are present on the cell surface or within the cell. Once dephosphorylated, the released L-ascorbic acid can be readily transported into the cell to exert its biological effects.

dot graph "Cellular_Uptake_and_Conversion" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

AA2P_ext [label="L-Ascorbic Acid 2-Phosphate\n(Extracellular)", fillcolor="#F1F3F4", fontcolor="#202124"]; AP [label="Alkaline\nPhosphatase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AA_ext [label="L-Ascorbic Acid\n(Extracellular)", fillcolor="#F1F3F4", fontcolor="#202124"]; SVCT [label="SVCT Transporter", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AA_int [label="L-Ascorbic Acid\n(Intracellular)", fillcolor="#FFFFFF", fontcolor="#202124"]; Bio_effects [label="Biological Effects\n(Collagen Synthesis, etc.)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

AA2P_ext -> AP [label="Hydrolysis"]; AP -> AA_ext; AA_ext -> SVCT [label="Transport"]; SVCT -> AA_int; AA_int -> Bio_effects; }

Caption: Cellular uptake and conversion of L-Ascorbic acid 2-phosphate.Quantitative Data Summary

The following tables summarize key quantitative data for this compound salt, providing a quick reference for researchers.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆Na₃O₉P | [1] |

| Molecular Weight | 322.05 g/mol | [1] |

| Purity | ≥95% (HPLC) | [2] |

| Solubility in Water | Soluble up to 100 mM | |

| Appearance | White to off-white solid | [1] |

| Storage (Short-term) | Room Temperature (desiccated) | [1] |

| Storage (Long-term) | -20°C | [1] |

Table 2: Stability in Aqueous Solution

| Condition | Stability | Reference |

| Aqueous Solution (General) | Significantly more stable than L-ascorbic acid | [3] |

| Neutral pH | More stable than L-ascorbic acid | [4] |

| Cell Culture Media (Serum-free, 4°C or 37°C) | Stable for up to two weeks | [5] |

| Cell Culture Media (with Serum) | Stability is reduced | [5] |

Key Experimental Applications and Protocols

This compound salt is widely utilized in cell culture for applications requiring sustained ascorbic acid activity, most notably in promoting collagen synthesis and inducing osteogenic differentiation.

Stimulation of Collagen Synthesis

Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen.[6] The sustained release of ascorbic acid from L-Ascorbic acid 2-phosphate ensures continuous support for collagen production in long-term cell cultures.

dot graph "Collagen_Synthesis_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

AA2P [label="L-Ascorbic Acid 2-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="L-Ascorbic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Prolyl_Hydroxylase [label="Prolyl Hydroxylase\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prolyl_Hydroxylase_Active [label="Prolyl Hydroxylase\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Procollagen [label="Procollagen", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxylated_Procollagen [label="Hydroxylated Procollagen", fillcolor="#FFFFFF", fontcolor="#202124"]; Collagen [label="Mature Collagen", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

AA2P -> AA [label="Dephosphorylation"]; AA -> Prolyl_Hydroxylase_Active [label="Cofactor"]; Prolyl_Hydroxylase -> Prolyl_Hydroxylase_Active [style=invis]; Procollagen -> Hydroxylated_Procollagen [label="Hydroxylation", arrowhead="normal", color="#5F6368"]; Hydroxylated_Procollagen -> Collagen [label="Secretion & Assembly"]; Prolyl_Hydroxylase_Active -> Procollagen [style=invis]; }

Caption: Role of L-Ascorbic Acid in Collagen Synthesis.This protocol provides a method to quantify total collagen content in fibroblast cultures treated with this compound salt.

Materials:

-

Fibroblast cell culture

-

This compound salt

-

Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)

-

Acidified water (0.5% glacial acetic acid)

-

Destaining solution (0.1 M NaOH)

-

Microplate reader

Procedure:

-

Cell Culture: Plate fibroblasts in a 24-well plate and culture until confluent. Treat cells with the desired concentration of L-Ascorbic acid 2-phosphate (e.g., 0.1-1.0 mM) for the desired duration (e.g., 3-7 days), changing the medium every 2-3 days.[7]

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Staining: Wash the fixed cells with distilled water. Add 500 µL of Picro-Sirius red solution to each well and incubate for 1 hour at room temperature.[8][9]

-

Washing: Aspirate the staining solution and wash the wells twice with acidified water to remove unbound dye.[8][9]

-

Image Acquisition (Optional): Visualize and capture images of the stained collagen under a light microscope.

-

Destaining: Add 200 µL of 0.1 M NaOH to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.

-

Quantification: Transfer the destaining solution to a 96-well plate and measure the absorbance at 550 nm using a microplate reader. The absorbance is directly proportional to the amount of collagen.

Induction of Osteogenic Differentiation

L-Ascorbic acid 2-phosphate is a standard component of osteogenic differentiation media. It promotes the differentiation of mesenchymal stem cells (MSCs) and pre-osteoblastic cells into mature osteoblasts, characterized by the expression of osteogenic markers and the deposition of a mineralized extracellular matrix.[10][11] This effect is largely attributed to its role in stimulating the synthesis of a collagenous matrix, which is a prerequisite for osteoblast maturation and mineralization.[10]

dot graph "Osteogenic_Differentiation_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

MSCs [label="Mesenchymal Stem Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Osteogenic_Medium [label="Osteogenic Medium\n(+ L-Ascorbic Acid 2-Phosphate)", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Proliferation &\nCollagen Matrix Formation", fillcolor="#FFFFFF", fontcolor="#202124"]; Differentiation [label="Osteoblast Differentiation\n(↑ Runx2, Osterix)", fillcolor="#FFFFFF", fontcolor="#202124"]; Mineralization [label="Matrix Mineralization\n(↑ Alkaline Phosphatase)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

MSCs -> Proliferation [label="Culture"]; Osteogenic_Medium -> Proliferation [style=invis]; Proliferation -> Differentiation; Differentiation -> Mineralization; }

Caption: Experimental workflow for osteogenic differentiation.This protocol outlines a typical procedure for inducing osteogenic differentiation of MSCs using a medium supplemented with this compound salt.

Materials:

-

Human or mouse MSCs

-

MSC Growth Medium

-

Osteogenic Differentiation Medium:

-

Basal medium (e.g., DMEM-low glucose)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

100 nM Dexamethasone

-

10 mM β-glycerophosphate

-

50 µg/mL (approximately 155 µM) this compound salt

-

-

Alizarin Red S staining solution

Procedure:

-

Cell Seeding: Seed MSCs in a 6-well plate at a density of approximately 4.2 x 10³ cells/cm² in MSC Growth Medium and culture until they reach 80-90% confluency.

-

Induction of Differentiation: Aspirate the growth medium and replace it with Osteogenic Differentiation Medium.

-

Culture and Media Changes: Culture the cells for 21-28 days, changing the Osteogenic Differentiation Medium every 3 days.[12]

-

Assessment of Differentiation:

-

Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7-14), assess ALP activity using a commercially available kit or a p-nitrophenyl phosphate (pNPP) assay. An increase in ALP activity is an early marker of osteogenic differentiation.[13]

-

Mineralization (Alizarin Red S Staining): At a later time point (e.g., day 21-28), assess matrix mineralization by Alizarin Red S staining, which detects calcium deposits.

-

This protocol is for the visualization and quantification of calcium deposition in differentiated osteoblasts.

Materials:

-

Differentiated osteoblast culture

-

Phosphate-Buffered Saline (PBS)

-

10% Formalin (or 4% Paraformaldehyde)

-

Alizarin Red S (ARS) solution (2% w/v, pH 4.1-4.3)[5]

-

Destaining solution (10% acetic acid followed by 10% ammonium (B1175870) hydroxide)[2]

Procedure:

-

Fixation: Wash the cell layer with PBS and fix with 10% formalin for 15-30 minutes at room temperature.[2][5]

-

Washing: Wash the fixed cells twice with distilled water.

-

Staining: Add 1 mL of Alizarin Red S solution to each well and incubate for 20-45 minutes at room temperature in the dark.[5]

-

Washing: Aspirate the ARS solution and wash the wells 2-4 times with distilled water until the wash is clear.[5]

-

Visualization: Visualize the orange-red mineralized nodules under a light microscope.

-

Quantification (Optional): a. To each well, add 1 mL of 10% acetic acid and incubate for 30 minutes with shaking to dissolve the stain.[2] b. Transfer the slurry to a microcentrifuge tube, heat at 85°C for 10 minutes, and then cool on ice.[2] c. Centrifuge at 20,000 x g for 15 minutes.[2] d. Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide (B78521) to a pH of 4.1-4.5.[2] e. Read the absorbance at 405 nm.

Regulation of Gene Expression

The intracellular increase in ascorbic acid due to the hydrolysis of L-Ascorbic acid 2-phosphate influences the expression of several key genes involved in cell differentiation and function.

-

Osteogenic Transcription Factors: In the context of osteogenesis, it promotes the expression of critical transcription factors such as Runx2 and Osterix (Sp7) , which are master regulators of osteoblast differentiation.[4][14]

-

Hypoxia-Inducible Factor-1α (HIF-1α): Ascorbic acid is a cofactor for prolyl hydroxylases that regulate the stability of HIF-1α. By promoting the degradation of HIF-1α, L-Ascorbic acid 2-phosphate can modulate cellular responses to hypoxia.[7][15][16]

This protocol provides a general framework for analyzing the expression of target genes like Runx2 and Osterix in cells treated with L-Ascorbic acid 2-phosphate.

Materials:

-

Treated and control cell samples

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., RUNX2, SP7/OSX) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction: Isolate total RNA from cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a suitable master mix, the synthesized cDNA, and specific primers for the target and housekeeping genes. A typical qPCR protocol involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]

-

Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between treated and control samples, normalized to the housekeeping gene.[17]

Conclusion

This compound salt serves as a superior alternative to L-ascorbic acid in many research and development settings due to its enhanced stability. Its reliable and sustained delivery of ascorbic acid to cells makes it an indispensable reagent for studies on collagen synthesis, osteogenic differentiation, and the regulation of gene expression. The detailed protocols and data provided in this guide are intended to facilitate its effective use in the laboratory.

References

- 1. usbio.net [usbio.net]

- 2. researchgate.net [researchgate.net]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. The Osteogenic Transcription Factor Runx2 Controls Genes Involved in Sterol/Steroid Metabolism, Including Cyp11a1 in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ixcellsbiotech.com [ixcellsbiotech.com]

- 6. mdpi.com [mdpi.com]

- 7. Ascorbic acid and ascorbate-2-phosphate decrease HIF activity and malignant properties of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. med.emory.edu [med.emory.edu]

- 10. L-ascorbic acid 2-phosphate promotes osteoblastic differentiation of MC3T3-E1 mediated by accumulation of type I collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. cellntec.com [cellntec.com]

- 14. researchmap.jp [researchmap.jp]

- 15. researchgate.net [researchgate.net]

- 16. L-ascorbic acid: A true substrate for HIF prolyl hydroxylase? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ir.tdc.ac.jp [ir.tdc.ac.jp]

The Core Mechanism of L-Ascorbic Acid 2-Phosphate Trisodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid 2-phosphate trisodium (B8492382) salt (AA2P) is a stabilized prodrug of ascorbic acid (Vitamin C), engineered for enhanced stability in aqueous solutions and sustained release of the active molecule. This technical guide elucidates the fundamental mechanism of action of AA2P, detailing its cellular uptake, enzymatic conversion, and its subsequent multifaceted roles in critical biological processes. This document provides an in-depth analysis of its impact on collagen synthesis, cellular differentiation and proliferation, and its function as a potent antioxidant. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate the replication and further investigation of its biological effects. Signaling pathways and experimental workflows are visualized through diagrams to offer a clear and comprehensive understanding of its molecular interactions.

Introduction

L-Ascorbic acid (Vitamin C) is an essential water-soluble vitamin that plays a pivotal role in a myriad of physiological processes. However, its inherent instability in solution, particularly under standard cell culture conditions, limits its experimental and therapeutic applications. L-Ascorbic acid 2-phosphate trisodium salt is a stable derivative where the reactive 2-hydroxyl group of ascorbic acid is phosphorylated, rendering the molecule resistant to oxidation.[1][2] Once introduced into a biological system, it serves as a long-acting source of ascorbic acid, which is gradually released through enzymatic hydrolysis.[3][4][5][6] This sustained delivery system ensures a consistent and prolonged cellular exposure to bioactive Vitamin C, making it an invaluable tool in cell culture, tissue engineering, and dermatological formulations.[4][7]

Mechanism of Action

The primary mechanism of action of this compound salt is its function as a stable precursor to L-ascorbic acid. The biological effects of AA2P are therefore intrinsically linked to the functions of ascorbic acid. The process can be dissected into two key stages: enzymatic conversion and the subsequent biological activities of the liberated ascorbic acid.

Enzymatic Conversion to L-Ascorbic Acid

Upon administration, L-Ascorbic acid 2-phosphate is hydrolyzed by endogenous phosphatases, particularly alkaline phosphatase (ALP), which is ubiquitously present on the cell surface and in the extracellular matrix of various tissues.[3][8][9] This enzymatic cleavage of the phosphate (B84403) group releases free L-ascorbic acid, which can then be transported into the cell.[10]

The enzymatic hydrolysis of L-Ascorbic acid 2-phosphate is a critical step for its bioactivity. Studies have shown that the effects of AA2P on cellular functions are often correlated with the activity of alkaline phosphatase.[3][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Ascorbic Acid vs. L-Ascorbic Acid: What’s the Difference and Why It Matters in Formulation [elchemy.com]

- 3. researchmap.jp [researchmap.jp]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. Increase in the activity of alkaline phosphatase by L-ascorbic acid 2-phosphate in a human osteoblast cell line, HuO-3N1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. L-Ascorbic Acid 2-Phosphate Attenuates Methylmercury-Induced Apoptosis by Inhibiting Reactive Oxygen Species Accumulation and DNA Damage in Human SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

L-Ascorbic acid 2-phosphate trisodium salt chemical properties

An In-depth Technical Guide to L-Ascorbic Acid 2-Phosphate Trisodium (B8492382) Salt

Abstract

L-Ascorbic acid 2-phosphate trisodium salt (AA2P) is a highly stable, long-acting derivative of Vitamin C, developed to overcome the inherent instability of L-ascorbic acid in aqueous solutions.[1][2][3] This stability makes it an invaluable supplement in various research and development applications, particularly in cell culture, tissue engineering, and cosmetics.[1][4][5] In biological systems, AA2P functions as a pro-drug, being enzymatically hydrolyzed by cellular phosphatases to release biologically active L-ascorbic acid. This process provides a sustained intracellular supply of Vitamin C, which is essential for numerous physiological functions. As a potent antioxidant and a critical cofactor for enzymes involved in collagen synthesis, AA2P significantly promotes cell proliferation, differentiation, and the formation of extracellular matrix.[2][3][6][7] This guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activities, and key experimental protocols for this compound salt.

Chemical and Physical Properties

This compound salt is an organic sodium salt and a phosphate (B84403) ester of L-ascorbic acid.[2] Its key identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| Chemical Name | L-Ascorbic acid 2-(dihydrogen phosphate), trisodium salt | [5] |

| Synonyms | Sodium L-ascorbyl-2-phosphate, AA2P, VCP-NA, Stay-C 50 | [2][4][8] |

| CAS Number | 66170-10-3 | [4][8] |

| Molecular Formula | C₆H₆Na₃O₉P | [4] |

| Molecular Weight | 322.05 g/mol (anhydrous basis) | [4][8] |

| PubChem CID | 54731234 | [2] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid powder | [4] |

| Purity | ≥95% (HPLC) | [4][8] |

| Melting Point | >197°C (decomposes) or 260°C | [4] |

| Solubility | Soluble in water (up to 100 mM or 789 g/L at 20°C); Slightly soluble in acidic DMSO | [4][5] |

| pH | 9.0 - 9.5 (in a 30 g/L aqueous solution at 25°C) | [5] |

| Stability | Hygroscopic; Stable at room temperature for short-term storage. More stable than L-ascorbic acid in solution. | [4][5][9] |

Table 3: Storage and Handling

| Condition | Recommendation | Reference |

| Short-Term Storage | Room Temperature, desiccated | [5][10] |

| Long-Term Storage | -20°C, under inert atmosphere | [4] |

| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |

| Handling | Handle in accordance with standard laboratory safety procedures. Avoid generating dust and contact with strong oxidizing agents. | [4][11] |

Mechanism of Action

The primary mechanism of action for this compound salt is its role as a stable precursor to L-ascorbic acid.[1] Due to the phosphate group at the C2 position of the ascorbate (B8700270) molecule, it is resistant to oxidation.[9] Upon introduction into a biological system, such as a cell culture environment, it is readily taken up by cells. Intracellularly, endogenous phosphatases cleave the phosphate group, releasing active L-ascorbic acid. This enzymatic conversion ensures a continuous and sustained release of Vitamin C, which can then participate in various cellular processes.

Biological Activities and Signaling Pathways

The biological effects of AA2P are attributable to the properties of L-ascorbic acid released post-hydrolysis.

Role in Collagen Synthesis

L-ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of pro-collagen molecules.[3][12] By ensuring a steady supply of ascorbic acid, AA2P promotes the hydroxylation of proline and lysine (B10760008) residues, which is a prerequisite for the formation of stable, triple-helix collagen.[3] Studies have shown that supplementing cell culture media with AA2P enhances collagen synthesis, accelerates procollagen (B1174764) processing, and increases the deposition of collagen into the extracellular matrix.[6][7]

Stem Cell Proliferation and Differentiation

AA2P is widely used as a culture medium supplement for the differentiation of various stem cells, particularly towards the osteogenic lineage.[1][5][13] It has been shown to significantly stimulate the growth and proliferation of human adipose-derived stem cells (hASCs) and bone marrow-derived mesenchymal stem cells (MSCs).[1] In osteogenic differentiation protocols, AA2P increases the activity of alkaline phosphatase (ALP) and enhances the expression of key transcription factors like Runx2, which are crucial markers of bone formation.[1] It often works synergistically with other agents like FGF-2 and dexamethasone (B1670325) to maintain the differentiation potential of MSCs.[1][14]

Antioxidant Activity

As a precursor to Vitamin C, AA2P provides potent antioxidant protection.[2] L-ascorbic acid is a primary water-soluble antioxidant that readily donates electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.[15][16] AA2P has demonstrated synergistic protective effects on human mesenchymal stem cells against oxidative stress when used in combination with N-acetylcysteine.[14]

Experimental Protocols

Preparation of a Sterile Stock Solution

This protocol describes the preparation of a 200X (10 mg/mL) stock solution for use in cell culture.

Materials:

-

This compound salt powder

-

Dulbecco's Modified Eagle's Medium (DMEM) or sterile water[1][3][17]

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

0.22 µm sterile syringe filter

-

Sterile syringes

-

Sterile microcentrifuge tubes for aliquoting

Methodology:

-

In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound salt powder. To prepare 10 mL of a 10 mg/mL stock, weigh 100 mg of powder.

-

Transfer the powder to a sterile conical tube.

-

Add 10 mL of sterile DMEM or water to the tube.[3] The compound is readily soluble in water.

-

Vortex gently until the powder is completely dissolved.

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm sterile filter to the syringe.

-

Filter the solution into a new sterile conical tube to ensure sterility.[1]

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 500 µL) in sterile microcentrifuge tubes.

-

Label the aliquots clearly with the name, concentration, and date of preparation.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3]

Protocol for Osteogenic Differentiation of hASCs

This protocol is a representative example of using AA2P to induce osteogenic differentiation in human adipose-derived stem cells (hASCs).

Materials:

-

Cultured hASCs at ~80% confluency

-

Basal medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Osteogenic induction medium: Basal medium supplemented with:

-

10 nM Dexamethasone

-

10 mM β-glycerophosphate

-

150 µM this compound salt (diluted from a sterile stock)[1]

-

-

Cell culture plates (e.g., 6-well plates)

-

ALP activity assay kit

-

Reagents for RNA extraction and RT-qPCR (for Runx2 expression analysis)

Methodology:

-

Seed hASCs in 6-well plates at a density of 2 x 10⁴ cells/cm² and culture in basal medium until they reach approximately 80% confluency.

-

Aspirate the basal medium and replace it with the prepared osteogenic induction medium.

-

Culture the cells for a period of 2 to 3 weeks, performing a full medium exchange every 2 to 3 days.[1]

-

Analysis of Differentiation:

-

At Day 7 and 14: Assess Alkaline Phosphatase (ALP) activity. Lyse the cells according to the assay kit manufacturer's instructions and measure the colorimetric change, normalizing the activity to the total protein content of the lysate. Higher ALP activity indicates osteogenic differentiation.[1]

-

At Day 7 and 14: Analyze the expression of the osteogenic marker gene Runx2. Extract total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR (RT-qPCR) using primers specific for Runx2. An increase in Runx2 expression relative to a housekeeping gene confirms differentiation.[1]

-

-

Control Group: Culture a parallel set of cells in the basal medium without the osteogenic supplements to serve as a negative control.

Conclusion

This compound salt is a superior alternative to L-ascorbic acid for applications requiring sustained Vitamin C activity. Its enhanced stability in solution prevents oxidative degradation, ensuring consistent and reproducible results in long-term experiments like cell differentiation and tissue engineering.[3] By reliably delivering L-ascorbic acid intracellularly, it effectively functions as an antioxidant and a vital enzyme cofactor, promoting critical biological processes such as collagen synthesis and stem cell differentiation.[1][6] The well-defined chemical properties and clear mechanism of action make it an indispensable tool for researchers, scientists, and drug development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sodium L-ascorbic acid 2-phosphate | C6H9Na3O9P | CID 54731234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Impact of the Use of 2-Phospho-L Ascorbic Acid in the Production of Engineered Stromal Tissue for Regenerative Medicine [mdpi.com]

- 4. usbio.net [usbio.net]

- 5. Sodium L-ascorbyl-2-phosphate | 66170-10-3 [chemicalbook.com]

- 6. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchmap.jp [researchmap.jp]

- 8. scbt.com [scbt.com]

- 9. mdpi.com [mdpi.com]

- 10. calpaclab.com [calpaclab.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Vitamin C - Wikipedia [en.wikipedia.org]

- 13. scientificlabs.ie [scientificlabs.ie]

- 14. 2-Phospho-L-ascorbic acid trisodium salt|CAS 66170-10-3|DC Chemicals [dcchemicals.com]

- 15. Vitamin C | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 16. go.drugbank.com [go.drugbank.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Development of Stable Vitamin C Derivatives

For Researchers, Scientists, and Drug Development Professionals

L-ascorbic acid, a potent antioxidant and essential cofactor in collagen synthesis, is a cornerstone of dermatological and cosmetic formulations. However, its inherent instability in the presence of light, heat, and oxygen presents a significant challenge for product development, leading to decreased efficacy and a shortened shelf life. This has spurred the development of stabilized vitamin C derivatives, which aim to deliver the benefits of ascorbic acid while overcoming its formulation hurdles. This technical guide provides an in-depth overview of the discovery, development, and evaluation of these stable derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and developmental pathways.

The Need for Stability: Overcoming the Limitations of L-Ascorbic Acid

L-ascorbic acid's instability in aqueous solutions leads to rapid oxidation and degradation, rendering it inactive.[1] This degradation is a critical issue in the formulation of cosmetic and pharmaceutical products.[1][2] To address this, researchers have developed various derivatives by modifying the structure of ascorbic acid, primarily at the hydroxyl groups of the enediol system, which is the site of its antioxidant activity and also the source of its instability. These modifications protect the molecule from oxidation while aiming to retain its biological activity upon penetration into the skin, where enzymes can cleave the modifying group to release active L-ascorbic acid.

Key Stable Vitamin C Derivatives: A Comparative Overview

A variety of vitamin C derivatives have been synthesized, each with unique properties regarding stability, solubility, and skin penetration. The most prominent among these include Ascorbyl Glucoside, Magnesium Ascorbyl Phosphate (B84403) (MAP), Sodium Ascorbyl Phosphate (SAP), Ascorbyl Palmitate, Tetrahexyldecyl Ascorbate, and 3-O-Ethyl Ascorbic Acid.

Chemical Structures and Stabilization Mechanisms

The stability of these derivatives is achieved by substituting one of the hydroxyl groups on the ascorbic acid molecule. For instance, in Ascorbyl Glucoside, a glucose molecule is attached, while in MAP and SAP, a phosphate group is added. These modifications prevent the direct oxidation of the ascorbic acid core. 3-O-Ethyl Ascorbic Acid is unique in that an ethyl group is attached at the 3-position, which not only enhances stability but also allows the molecule to be both water- and oil-soluble.

Quantitative Efficacy and Physicochemical Properties

The effectiveness of a vitamin C derivative is determined by its stability, its ability to penetrate the skin, and its biological activity upon reaching the target cells. The following tables summarize the available quantitative data for key derivatives.

Table 1: Comparative Stability of Vitamin C Derivatives

| Derivative | Condition | Stability Metric | Reference |

| Sodium Ascorbyl Phosphate (SAP) | pH > 6.5 | High stability | [3] |

| Temperature > 25°C | Decreased stability | [3] | |

| Magnesium Ascorbyl Phosphate (MAP) | In topical formulations | More stable than Ascorbyl Palmitate | [4] |

| Ascorbyl Palmitate | In topical formulations | Less stable than SAP and MAP | [4] |

| 3-O-Ethyl Ascorbic Acid | pH 5.46, 36.3°C | Optimal stability | [5] |

Table 2: Skin Permeation of Vitamin C and Derivatives

| Compound | Vehicle | Skin Model | Permeation Metric | Reference |

| L-Ascorbic Acid (20%) | Lotion | Pig Skin | 84.7% diffusion after 24h | |

| Magnesium Ascorbyl Phosphate (MAP) | Vesicular carriers | Human skin (in vivo) | Significant melanin (B1238610) decrease after 1 month | [6][7] |

| Magnesium Ascorbyl Phosphate (MAP) | Cream | Dermatomed human skin | 1.6% remained after 48 hours | [8] |

Table 3: Efficacy of Vitamin C Derivatives

| Derivative | Assay | Result | Reference |

| L-Ascorbic Acid | Collagen Synthesis (Human Fibroblasts) | ~8-fold increase | [9] |

| Vitamin C-phosphate (VitC-P) | Collagen Synthesis (Human Fibroblasts) | Similar potency to Ascorbic Acid | [10] |

| Vitamin C-glucoside (VitC-Glu) | Collagen Synthesis (Human Fibroblasts) | Similar potency to Ascorbic Acid | [10] |

| 3-O-Ethyl Ascorbic Acid | Tyrosinase Inhibition | IC50 = 7.5 g/L | [5] |

| L-Ascorbic Acid | Tyrosinase Inhibition | IC50 = 13.40 µM | [11] |

| Scaffold 5a (furan-oxadiazole derivative) | Tyrosinase Inhibition | IC50 = 11 µM | [12] |

Key Signaling and Developmental Pathways

Vitamin C's Role in Collagen Synthesis

Vitamin C is an essential cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the stabilization of the collagen triple helix. The signaling pathway involves the uptake of a vitamin C derivative, its conversion to ascorbic acid within the cell, and its subsequent role in the hydroxylation of proline and lysine (B10760008) residues on procollagen (B1174764) chains in the endoplasmic reticulum. This post-translational modification is vital for the formation of stable collagen fibers.

Inhibition of Melanogenesis

Vitamin C and its derivatives can reduce hyperpigmentation by inhibiting the enzyme tyrosinase, a key regulator of melanin production. By interacting with the copper ions at the active site of tyrosinase, ascorbic acid reduces dopaquinone (B1195961) back to DOPA, thus interrupting the melanin synthesis pathway.

Workflow for Stable Vitamin C Derivative Development

The development of a new stable vitamin C derivative follows a structured workflow, from initial synthesis to final product formulation and clinical evaluation.

Detailed Experimental Protocols

Protocol 1: In Vitro Collagen Synthesis Assay using Human Dermal Fibroblasts and Sirius Red Staining

This protocol details a method to quantify collagen production by human dermal fibroblasts treated with vitamin C derivatives.

1. Cell Culture:

-

Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere and grow to confluence.

2. Treatment with Vitamin C Derivatives:

-

Once confluent, replace the growth medium with a serum-free medium for 24 hours to synchronize the cells.

-

Prepare solutions of the test vitamin C derivatives and L-ascorbic acid (as a positive control) in the serum-free medium at various concentrations.

-

Replace the synchronization medium with the treatment media and incubate for 48-72 hours.

3. Sirius Red Staining:

-

After incubation, remove the medium and wash the cell layers twice with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.

-

Wash the fixed cells twice with PBS.

-

Stain the cells with 0.1% Sirius Red solution in saturated picric acid for 1 hour at room temperature.

-

Aspirate the staining solution and wash the wells with 0.01 N HCl to remove unbound dye.

4. Quantification:

-

Elute the bound dye by adding 0.1 N NaOH to each well and incubating for 30 minutes with gentle shaking.

-

Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of collagen to determine the amount of collagen produced in each sample.

-

Normalize the collagen amount to the total protein content in each well, which can be determined using a BCA or Bradford protein assay.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a vitamin C derivative to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

1. Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare stock solutions of the test vitamin C derivatives and a positive control (e.g., L-ascorbic acid) in a suitable solvent (e.g., water or methanol). Create a series of dilutions from these stock solutions.

2. Assay Procedure:

-

In a 96-well plate, add a specific volume of each derivative dilution to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

For the control, mix the solvent with the DPPH solution. For the blank, use only the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 value, which is the concentration of the derivative that causes 50% inhibition of the DPPH radical.

Protocol 3: Mushroom Tyrosinase Inhibition Assay

This assay evaluates the ability of vitamin C derivatives to inhibit the activity of mushroom tyrosinase, a commonly used model enzyme for studying melanogenesis.

1. Reagent Preparation:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a solution of L-DOPA (substrate) in the same buffer.

-

Prepare solutions of the test vitamin C derivatives and a positive control (e.g., kojic acid) in the buffer.

2. Assay Procedure:

-

In a 96-well plate, add the tyrosinase solution and the test derivative solution to the wells.

-

Pre-incubate the plate at a specific temperature (e.g., 25°C) for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution to each well.

3. Measurement and Calculation:

-

Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals for a set period.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and the IC50 value of the derivative.

Conclusion

The development of stable vitamin C derivatives has been a significant advancement in the fields of dermatology and cosmetics, allowing for the creation of effective and reliable products that harness the multifaceted benefits of ascorbic acid. The choice of a particular derivative for a formulation depends on a careful consideration of its stability, skin penetration profile, and specific desired biological effects. The experimental protocols and pathways detailed in this guide provide a framework for the continued research and development of novel and even more efficacious vitamin C derivatives for skin health.

References

- 1. A Review of Clinical Efficacy of Topical Vitamin C and Its Derivatives, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E [ouci.dntb.gov.ua]

- 4. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. med.emory.edu [med.emory.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Magnesium ascorbyl phosphate vesicular carriers for topical delivery; preparation, in-vitro and ex-vivo evaluation, factorial optimization and clinical assessment in melasma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of magnesium L-ascorbyl-2-phosphate (VC-PMG) on melanogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drkumardiscovery.com [drkumardiscovery.com]

- 10. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of ascorbic acid on tyrosinase and its anti-browning activity in fresh-cut Fuji apple - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Indispensable Role of Ascorbate in Extracellular Matrix Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Its intricate composition, primarily consisting of collagens, elastin, proteoglycans, and various glycoproteins, is crucial for tissue morphogenesis, maintenance, and repair. The synthesis and deposition of a functional ECM are tightly regulated processes, with numerous factors influencing the quantity and quality of its components. Among these, L-ascorbic acid (vitamin C) has been unequivocally established as a critical modulator of ECM biosynthesis. This technical guide provides an in-depth exploration of the multifaceted role of ascorbate (B8700270) in ECM synthesis, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its functions.

Core Mechanism: Ascorbate as an Essential Cofactor in Collagen Synthesis

The most well-characterized function of ascorbate in ECM synthesis is its role as an essential cofactor for a class of enzymes known as 2-oxoglutarate-dependent dioxygenases, which includes prolyl and lysyl hydroxylases.[1] These enzymes are pivotal for the post-translational modification of procollagen (B1174764) chains, the precursor to mature collagen.

Specifically, prolyl 4-hydroxylase and lysyl hydroxylase catalyze the hydroxylation of proline and lysine (B10760008) residues within the procollagen polypeptide.[2] This hydroxylation is a prerequisite for the formation of a stable, triple-helical collagen molecule.[2] Hydroxyproline residues are crucial for the conformational stability of the collagen triple helix, while hydroxylysine residues serve as attachment sites for carbohydrates and are involved in the formation of covalent cross-links that provide tensile strength to collagen fibrils.

In the catalytic cycle of these hydroxylases, an iron atom at the active site (Fe²⁺) is oxidized to its ferric state (Fe³⁺). Ascorbate acts as a reducing agent, reducing the iron back to its ferrous state (Fe²⁺), thereby regenerating the active enzyme for subsequent catalytic cycles. In the absence of adequate ascorbate, prolyl and lysyl hydroxylase activity is impaired, leading to the synthesis of under-hydroxylated procollagen that is unstable at physiological temperatures and is largely degraded intracellularly. This results in a failure to secrete and deposit functional collagen, leading to the clinical manifestations of scurvy.

References

L-Ascorbic Acid 2-Phosphate Trisodium: An In-depth Technical Guide to its Application as an Antioxidant in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, poses a significant challenge in in vitro cell culture. It can lead to cellular damage, apoptosis, and senescence, thereby compromising experimental outcomes and the reliability of cell-based assays. L-Ascorbic acid (Vitamin C) is a well-known antioxidant; however, its inherent instability in aqueous solutions limits its efficacy in long-term cell culture. L-Ascorbic acid 2-phosphate trisodium (B8492382) (AA2P), a stable derivative of ascorbic acid, has emerged as a superior alternative, providing a sustained release of bioactive ascorbic acid and offering robust protection against oxidative stress. This technical guide provides a comprehensive overview of the core principles and practical applications of AA2P as an antioxidant in cell culture.

Mechanism of Action: A Stable Source of Ascorbic Acid

AA2P serves as a pro-drug that is enzymatically hydrolyzed by cellular phosphatases, primarily alkaline phosphatase present on the cell surface, to release L-ascorbic acid. This active form is then transported into the cell via sodium-dependent vitamin C transporters (SVCTs).[1][2] This controlled conversion ensures a continuous and stable supply of ascorbic acid to the intracellular environment, effectively mitigating the fluctuations and rapid degradation associated with supplementing cultures directly with L-ascorbic acid.

Once inside the cell, ascorbic acid exerts its antioxidant effects through multiple mechanisms:

-

Direct ROS Scavenging: Ascorbic acid is a potent reducing agent that directly neutralizes a wide range of ROS, including superoxide (B77818) radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[3][4]

-

Enzymatic Cofactor: It acts as a crucial cofactor for various enzymes involved in collagen synthesis and the regulation of gene expression, contributing to overall cellular health and integrity.[5]

-

Modulation of Signaling Pathways: Ascorbic acid influences key signaling pathways involved in the cellular response to oxidative stress, including the Nrf2 and apoptosis pathways.

Quantitative Data on the Efficacy of L-Ascorbic Acid 2-Phosphate

The cytoprotective and antioxidant effects of AA2P have been quantified in various cell lines. The following tables summarize key findings on its impact on cell viability, proliferation, and ROS reduction.

Table 1: Effect of L-Ascorbic Acid 2-Phosphate on Cell Viability and Proliferation

| Cell Line | Treatment | Concentration | Incubation Time | Result | Reference |

| SH-SY5Y (Human Neuroblastoma) | AA2P | 300 µM | 24 hours | 155.15% increase in cell viability | [3] |

| SH-SY5Y (Human Neuroblastoma) | AA2P | 500 µM | 24 hours | 237.15% increase in cell viability | [3] |

| Human Mesenchymal Stem Cells (MSCs) | AA2P | 250 µM | 2 weeks | Highest cell proliferation activity | [6] |

| Human Mesenchymal Stem Cells (MSCs) | AA2P | 500 µM | 2 weeks | Decreased rate of cell proliferation | [6][7] |

| MG-63 (Human Osteoblast-like) | AA2P | 0.25 - 1 mM | 3 days | Significant stimulation of cell growth | [8][9] |

| Human Adipose-Derived Stem Cells (ADSCs) | AA2P | 50 µg/mL | - | Increased cell yield | |

| Human Adipose-Derived Stem Cells (ADSCs) | AA2P | 100 µg/mL | - | Decreased cell yield | |

| Human Skin Fibroblasts | AA2P | 0.1 - 1.0 mM | 3 weeks | 4-fold increase in cell growth | [10] |

Table 2: Effect of L-Ascorbic Acid 2-Phosphate on ROS Reduction under Oxidative Stress

| Cell Line | Oxidative Stressor | AA2P Concentration | Result | Reference |

| SH-SY5Y (Human Neuroblastoma) | 1 µM Methylmercury (MeHg) | 300 µM | Significantly reduced ROS accumulation | [3] |

| Neuronal Cells | Ischemia-reperfusion injury | Supplementation | Decreased infarct size and protected from oxidative damage | [11] |

Experimental Protocols

Preparation of L-Ascorbic Acid 2-Phosphate Trisodium Salt Stock Solution

-

Reagent: this compound salt.

-

Solvent: Sterile, nuclease-free water or phosphate-buffered saline (PBS).

-

Procedure:

-

To prepare a 100 mM stock solution, dissolve 322.05 mg of AA2P in 10 mL of sterile water or PBS.

-

Gently vortex until the powder is completely dissolved.

-

Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.

-

-

Storage: The stock solution can be stored at 2-8°C for short-term use (up to one week) or aliquoted and stored at -20°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of AA2P and/or an oxidative stressor for the desired duration. Include untreated control wells.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Cell viability is typically expressed as a percentage relative to the untreated control.

DCFDA Assay for Intracellular ROS Measurement

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is a common method for detecting intracellular ROS.

Materials:

-

DCFDA or H2DCFDA solution

-

Cell culture medium without phenol (B47542) red

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

DCFDA Loading: Remove the culture medium and wash the cells with warm PBS. Add 100 µL of DCFDA working solution (typically 10-25 µM in serum-free medium) to each well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.

-

Treatment: Remove the DCFDA solution and wash the cells with PBS. Add the experimental treatment (e.g., oxidative stressor with or without AA2P) in a phenol red-free medium.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. For kinetic studies, measurements can be taken at multiple time points.

-

Data Analysis: Subtract the background fluorescence. The change in fluorescence intensity is proportional to the amount of intracellular ROS.

Signaling Pathways and Visualizations

AA2P exerts its antioxidant effects by modulating key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Cellular Uptake and Antioxidant Action of AA2P

References

- 1. Vitamin C transport systems of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms and regulation of vitamin C uptake: studies of the hSVCT systems in human liver epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Ascorbic Acid 2-Phosphate Attenuates Methylmercury-Induced Apoptosis by Inhibiting Reactive Oxygen Species Accumulation and DNA Damage in Human SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Old Things New View: Ascorbic Acid Protects the Brain in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin C | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 7. researchgate.net [researchgate.net]

- 8. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchmap.jp [researchmap.jp]

- 10. Zinc protects endothelial cells from hydrogen peroxide via Nrf2-dependent stimulation of glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Conversion of L-Ascorbic Acid 2-Phosphate in Cellular Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that functions as a potent antioxidant and a cofactor for numerous enzymatic reactions crucial for cellular health, including collagen synthesis and the regulation of gene expression.[1][2] However, its inherent instability and rapid oxidation in aqueous solutions pose significant challenges for its application in cell culture and therapeutic development. To overcome this limitation, stable derivatives have been synthesized, with L-Ascorbic acid 2-phosphate (AA2P) being one of the most widely used.[3] AA2P is a salt, such as L-Ascorbic acid 2-phosphate trisodium, which remains stable in solution and is enzymatically converted into biologically active L-ascorbic acid by cells.[4] This guide provides a detailed technical overview of this conversion process, quantitative data, experimental protocols, and the downstream cellular effects.

The Core Conversion Mechanism: Hydrolysis by Alkaline Phosphatase

The conversion of AA2P to active L-ascorbic acid is a straightforward enzymatic hydrolysis reaction. The phosphate (B84403) group at the 2-position of the ascorbic acid molecule is cleaved, yielding free ascorbic acid and an inorganic phosphate.

This dephosphorylation is primarily catalyzed by alkaline phosphatases (ALPs) , a group of ectoenzymes that are often anchored to the outer leaflet of the plasma membrane.[4][5][6] Specifically, Tissue-Nonspecific Alkaline Phosphatase (TNAP) , which is abundantly expressed in tissues like bone, liver, and kidney, plays a critical role in this process.[7][8][9] Once dephosphorylated, the resulting free ascorbic acid is transported into the cell through sodium-dependent Vitamin C transporters (SVCTs).[10]

Quantitative Data on AA2P Conversion and Cellular Effects

The efficiency of AA2P conversion and its subsequent biological effects have been quantified in various studies. The data highlight the kinetic properties of the involved enzymes and the dose-dependent impact on cell physiology.

Table 1: Enzyme Kinetic Parameters for Phosphate Ester Hydrolysis

| Enzyme | Substrate | Km (Apparent) | Vmax | Source |

| Alkaline Phosphatase (Human Serum) | Ascorbic Acid 2-Phosphate | 2.77 mmol/L | 0.33 µmol/min | [11] |

| Recombinant P. aeruginosa Acid Phosphatase | L-Ascorbic Acid | 93 mM | 4.2 s⁻¹ (kcat) | [12] |

Table 2: Cellular Effects of AA2P Treatment in Culture

| Cell Type | AA2P Concentration | Duration | Observed Effect | Reference |

| Human Skin Fibroblasts | 0.1 - 1.0 mM | 3 weeks | ~4-fold increase in cell growth; ~2-fold increase in relative collagen synthesis. | [13] |

| Human Osteoblast-like cells (HuO-3N1) | 0.2 - 2.0 mM | ≥ 48 hours | ~3-fold increase in Alkaline Phosphatase activity. | [14] |

| Human Osteoblast-like cells (MG-63) | 0.25 - 1.0 mM | - | Significant stimulation of cell growth and increased collagen synthesis. | [15] |

| Rabbit Renal Proximal Tubular Cells | Not specified | - | 1.3-fold increase in monolayer DNA/protein; 38% increase in lactate (B86563) consumption; 43% increase in Na⁺-dependent glucose uptake. | [16] |

Downstream Signaling and Cellular Functions

The intracellular ascorbic acid generated from AA2P is a critical regulator of numerous cellular processes. It acts as a cofactor for hydroxylase enzymes involved in collagen synthesis and carnitine production. Furthermore, it modulates various signaling pathways, influencing cell fate and function.

Vitamin C influences cell proliferation, differentiation, and death by regulating the expression of key genes (e.g., Sox-2, Oct-4, Bcl-2) and by controlling the activation of kinases such as MAPK and p38, as well as the NF-κB pathway.[1][17]

Experimental Protocols

Accurate quantification of AA2P conversion and its effects is essential for research. Below are detailed methodologies for key experiments.

Alkaline Phosphatase (ALP) Activity Assay

This protocol measures the activity of ALP in cell lysates using p-nitrophenyl phosphate (pNPP) as a chromogenic substrate. The methodology is adapted from standard biochemical assays.[18][19][20][21]

A. Materials:

-

Cell Culture Plates (96-well, clear, flat-bottom)

-

Cell Lysis Buffer: 0.2% Triton X-100 in PBS

-

ALP Assay Buffer: 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8

-

Substrate: p-Nitrophenyl phosphate (pNPP) tablets or powder

-

Stop Solution: 3 M NaOH

-

p-Nitrophenol (pNP) for standard curve

-

Microplate reader capable of measuring absorbance at 405 nm

B. Procedure:

-

Cell Culture: Plate cells in a 96-well plate and culture until they reach the desired confluency. Treat with AA2P as required by the experimental design.

-

Cell Lysis:

-

Remove culture medium and wash the cell monolayer twice with cold PBS.

-

Add 100 µL of Cell Lysis Buffer to each well.

-

Incubate on a shaker for 20-30 minutes at room temperature to ensure complete lysis.

-

-

Standard Curve Preparation:

-

Prepare a series of pNP standards (e.g., 0, 12.5, 25, 50, 100, 200 µM) in ALP Assay Buffer.

-

Add 100 µL of each standard to separate wells of the 96-well plate.

-

-

Enzymatic Reaction:

-

Prepare the pNPP working solution (e.g., 10 mM in ALP Assay Buffer).

-

Add 50 µL of cell lysate from each sample well to new, corresponding wells on the plate.

-

Start the reaction by adding 50 µL of pNPP working solution to each well containing cell lysate.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Measurement:

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Calculation: Determine the concentration of pNP produced in each sample by comparing its absorbance to the standard curve. ALP activity is typically expressed as µmol of pNP produced per minute per mg of total protein.

Quantification of Intracellular Ascorbic Acid by HPLC-MS/MS

This protocol provides a highly sensitive method for measuring the concentration of ascorbic acid within cells after treatment with AA2P. The methodology is based on established analytical techniques.[22][23][24][25]

A. Materials:

-

Cell Scraper

-

Extraction Solution: 5% Metaphosphoric acid (MPA) in ultrapure water (ice-cold)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

HILIC analytical column (e.g., 2.0 mm x 100 mm, 5 µm)

-

Mobile Phase A: 0.5% Formic Acid in Water

-

Mobile Phase B: 0.5% Formic Acid in Acetonitrile

-

L-Ascorbic acid standard for calibration curve

B. Procedure:

-

Cell Culture and Treatment: Grow cells in appropriate culture dishes (e.g., 6-well plates) to near confluency. Treat with AA2P for the desired time points.

-

Cell Harvesting and Extraction:

-

Remove the culture medium and immediately wash cells twice with ice-cold PBS.

-

Add 300-500 µL of ice-cold 5% MPA Extraction Solution directly to the dish.

-

Scrape the cells and collect the cell suspension into a microcentrifuge tube.

-

Homogenize the sample and then centrifuge at high speed (e.g., 16,000 x g) for 5 minutes at 4°C.

-

Collect the supernatant, which contains the intracellular ascorbic acid, for analysis.

-

-

HPLC-MS/MS Analysis:

-

Calibration: Prepare a standard curve of L-ascorbic acid in 5% MPA.

-

Injection: Inject 5-10 µL of the extracted sample supernatant and standards onto the HILIC column.

-

Separation: Use a gradient elution program. For example: start at 100% Mobile Phase B, decrease to 70% over 4 minutes, then to 0% over 3 minutes, hold, and then return to 100% B to re-equilibrate.

-

Detection: Operate the mass spectrometer in negative ESI mode. Monitor the specific mass transition for ascorbic acid (e.g., m/z 175 -> 115) using Multiple Reaction Monitoring (MRM).

-

-

Quantification: Calculate the concentration of ascorbic acid in the samples by comparing the peak areas to the standard curve. Normalize the results to the total protein content or cell number of the original sample.

Experimental Workflow Diagram

The following diagram outlines a comprehensive workflow for studying the effects of AA2P on a cellular model.

References

- 1. mdpi.com [mdpi.com]

- 2. Vitamin C - Wikipedia [en.wikipedia.org]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. researchgate.net [researchgate.net]

- 5. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

- 6. researchmap.jp [researchmap.jp]

- 7. Tissue-nonspecific Alkaline Phosphatase Regulates Purinergic Transmission in the Central Nervous System During Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tissue-Nonspecific Alkaline Phosphatase: Unraveling Its Significance in Health and Disease - Aaron Blocker [aaronblocker.com]

- 9. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic Production of Ascorbic Acid-2-phosphate by Recombinant Acid Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Increase in the activity of alkaline phosphatase by L-ascorbic acid 2-phosphate in a human osteoblast cell line, HuO-3N1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. L-ascorbic acid regulates growth and metabolism of renal cells: improvements in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. drmillett.com [drmillett.com]

- 19. mmpc.org [mmpc.org]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. abcam.com [abcam.com]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

- 24. Determination of intracellular ascorbic acid using tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 25. Determination of intracellular ascorbic acid using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: L-Ascorbic Acid 2-Phosphate Trisodium Salt in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid 2-phosphate trisodium (B8492382) salt (AA2P) is a stable derivative of Vitamin C, increasingly utilized in cell culture applications due to its prolonged activity and resistance to oxidation compared to L-ascorbic acid.[1][2] This stability ensures a consistent and continuous supply of ascorbic acid to cells in culture.[1] Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for collagen biosynthesis and maturation.[1] Consequently, AA2P is widely employed to promote cell proliferation, enhance extracellular matrix (ECM) deposition, and induce cellular differentiation, particularly in stem cell and tissue engineering research.[1][3][4]

Mechanism of Action

L-Ascorbic acid 2-phosphate is dephosphorylated at the cell surface by endogenous phosphatases, such as alkaline phosphatase, releasing active L-ascorbic acid.[5] This active form is then transported into the cell where it acts as a cofactor in various enzymatic reactions, most notably the hydroxylation of proline and lysine (B10760008) residues in procollagen (B1174764) chains. This post-translational modification is essential for the proper folding, stability, and secretion of collagen, a major component of the extracellular matrix.[1][5]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchmap.jp [researchmap.jp]

Application Notes and Protocols: L-Ascorbic Acid 2-Phosphate Trisodium Salt Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid 2-phosphate trisodium (B8492382) salt is a stable derivative of Vitamin C, widely utilized in biological research, particularly in cell culture applications. Unlike L-ascorbic acid, which is prone to oxidation in solution, this phosphorylated form offers enhanced stability, ensuring consistent and prolonged activity in experimental settings.[1] It serves as a crucial supplement in various cell culture media, promoting cell proliferation, differentiation, and collagen synthesis.[2] Notably, it is used to maintain the differentiation potential of mesenchymal stem cells and in the osteogenic differentiation of human adipose stem cells. This document provides detailed protocols for the preparation of a stock solution of L-Ascorbic acid 2-phosphate trisodium salt for research use.

Chemical Properties and Storage

A comprehensive understanding of the chemical properties of this compound salt is essential for its effective use. The table below summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₆H₆Na₃O₉P | [3] |

| Molecular Weight | 322.05 g/mol | [3][4] |

| Appearance | White to off-white solid | [3][5] |

| Purity | ≥95% | [3][4] |

| Solubility | Soluble in water (up to 100 mM) | |

| Storage (Dry Powder) | Desiccate at room temperature for short-term storage. Long-term storage is recommended at -20°C. The compound is hygroscopic and should be stored under an inert atmosphere. | [3] |

| Stock Solution Storage | Store at 4°C for up to 6-7 days or at -20°C for up to one month and -80°C for up to six months. | [1][2] |

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a sterile 100 mM stock solution of this compound salt.

Materials:

-

This compound salt powder

-

Sterile, nuclease-free water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile serological pipettes

-

0.22 µm sterile syringe filter

-

Sterile syringes

-

Vortex mixer

-

Analytical balance

-

Weighing paper

-

Laminar flow hood

Procedure:

-

Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

-

Calculate Required Mass: To prepare a 100 mM stock solution, use the following formula: Mass (g) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) For 10 mL of a 100 mM solution: Mass (g) = 0.1 mol/L x 322.05 g/mol x 0.01 L = 0.32205 g

-

Weighing: Carefully weigh out the calculated amount of this compound salt powder on an analytical balance using sterile weighing paper.

-

Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube.

-

Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.

-

Volume Adjustment: Add sterile water to bring the final volume to the desired level (e.g., 10 mL).

-

Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination. Store the aliquots at -20°C or -80°C for long-term use. For short-term use (up to one week), the solution can be stored at 4°C.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of L-Ascorbic acid 2-phosphate in cellular processes and the workflow for preparing the stock solution.

Caption: Cellular uptake and function of L-Ascorbic Acid 2-Phosphate.

Caption: Workflow for preparing L-Ascorbic Acid 2-Phosphate stock solution.

References

Application Notes and Protocols for L-Ascorbic Acid 2-Phosphate Trisodium in Osteogenic Differentiation Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osteogenic differentiation, the process by which stem cells differentiate into bone-forming osteoblasts, is a cornerstone of bone tissue engineering and regenerative medicine. A critical component of in vitro osteogenic induction media is a stable and effective source of Vitamin C. L-Ascorbic acid (Vitamin C) is essential for collagen synthesis, a primary component of the bone extracellular matrix, and for the expression of osteoblastic markers.[1] However, L-ascorbic acid is unstable in typical cell culture conditions.

L-Ascorbic acid 2-phosphate trisodium (B8492382) (AA2P) is a stable derivative of L-ascorbic acid that overcomes this limitation, providing a consistent and long-lasting supply of ascorbate (B8700270) to the cell culture medium.[2] This stability ensures reproducible and robust induction of osteogenic differentiation. AA2P is enzymatically hydrolyzed by cellular phosphatases to release active L-ascorbic acid, which then acts as a cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the post-translational modification and stabilization of pro-collagen fibers.[3] The resulting mature collagen matrix is not only a structural component of bone but also actively participates in signaling pathways that promote osteoblast maturation and mineralization.[2][4]

These application notes provide a comprehensive guide to using AA2P in osteogenic differentiation media, including detailed protocols for media preparation, and qualitative and quantitative assessment of osteogenesis.

Data Presentation

The following tables summarize the concentrations of L-Ascorbic acid 2-phosphate and other common osteogenic supplements used in various studies, along with their observed effects on osteogenic markers.

Table 1: Concentrations of Osteogenic Supplements and their Effects

| Cell Type | L-Ascorbic acid 2-phosphate (AA2P) Concentration | Dexamethasone (B1670325) Concentration | β-Glycerophosphate Concentration | Observed Effects |

| Human Mesenchymal Stem Cells (hMSCs) | 50 µM | 10 nM - 100 nM | 2 mM - 10 mM | Effective for osteogenic differentiation.[5] |

| Murine Mesenchymal Stem Cells (mMSCs) | 50 µg/mL | 10 nM | 10 mM | Standard concentration for inducing osteogenesis. |

| MC3T3-E1 (murine pre-osteoblastic cell line) | 0.2 mM (approx. 50 µg/mL) | 100 nM | 10 mM | Stimulation of alkaline phosphatase and osteocalcin (B1147995) synthesis.[2][4] |

| Human Osteoblast-like cells (MG-63) | 0.25 mM - 1 mM | Not specified | Not specified | Increased collagen synthesis and ALP activity.[6] |

| Human Osteoblast cell line (HuO-3N1) | 0.2 mM - 2mM | Not specified | Not specified | Approximately 3-fold increase in ALP activity. |

Table 2: Quantitative Effects of L-Ascorbic Acid 2-Phosphate on Osteogenic Markers

| Cell Type | AA2P Concentration | Marker | Fold Change/Observation |

| Human Osteoblast cell line (HuO-3N1) | 0.2 mM - 2 mM | Alkaline Phosphatase (ALP) Activity | ~3-fold increase |

| Human Adipose-derived Stem Cells | Not Specified | RUNX2 Expression | 20.83 ± 2.83-fold increase |

| Human Adipose-derived Stem Cells | Not Specified | Osteopontin (OPN) Expression | 14.24 ± 1.71-fold increase |

| Human Adipose-derived Stem Cells | Not Specified | Osteocalcin (OCN) Expression | 4.36 ± 0.41-fold increase |

Experimental Protocols

Protocol 1: Preparation of Osteogenic Differentiation Medium (ODM)

This protocol describes the preparation of a standard osteogenic differentiation medium using AA2P.

Materials:

-

Basal medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) or Alpha-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

L-Ascorbic acid 2-phosphate trisodium salt (AA2P)

-

Dexamethasone

-

β-Glycerophosphate

-

Sterile, deionized water

-

Sterile filtration unit (0.22 µm)

Stock Solutions Preparation:

-

100 mM L-Ascorbic acid 2-phosphate (AA2P): Dissolve the appropriate amount of AA2P powder in sterile deionized water. Filter sterilize and store in aliquots at -20°C.

-

10 mM Dexamethasone: Dissolve dexamethasone in ethanol (B145695) to create a stock solution. Further dilute in basal medium to achieve a 10 mM concentration. Store in aliquots at -20°C.

-

1 M β-Glycerophosphate: Dissolve β-glycerophosphate powder in sterile deionized water. Filter sterilize and store in aliquots at -20°C.

Working Osteogenic Differentiation Medium (ODM) Preparation (for 100 mL):

-